molecular formula C13H20BrClN2O B4064378 3-bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride

3-bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride

Cat. No. B4064378
M. Wt: 335.67 g/mol
InChI Key: LJLBPBFIKGMZLW-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDEB and is a derivative of benzamide. It has a molecular formula of C14H21BrN2O.HCl and a molecular weight of 347.7 g/mol.

Scientific Research Applications

Solid State Conformations and Antidopaminergic Effects

Research on compounds closely related to 3-bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride, such as remoxipride hydrochloride, has explored their solid-state conformations and antidopaminergic effects. These studies are significant for understanding the interaction of these compounds with dopamine receptors. The orientation of the carboxamide moiety and the side chain conformation were found to influence the binding affinity to dopamine receptors, suggesting a specific interaction pattern with the receptor that could be beneficial for the development of antipsychotic agents (Högberg et al., 1986).

Conformationally Restricted Analogues

Further research into conformationally restricted analogues of remoxipride, a compound related to 3-bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride, aimed to enhance the affinity to dopamine D-2 receptors. Although increased affinities were not observed in all synthesized derivatives, these studies contribute to the understanding of structural requirements for dopamine receptor interaction. This research is pivotal for designing new antipsychotic agents with potentially fewer side effects (Norman et al., 1993).

Synthesis and Pharmacokinetics

The synthesis and pharmacokinetics of compounds similar to 3-bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride, such as bromopride, have been studied. These works provide insights into the metabolism and pharmacokinetics of such compounds in both rat and human models, which is essential for drug development and understanding the systemic effects of these substances (Grassi et al., 1978).

properties

IUPAC Name

3-bromo-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.ClH/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11;/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLBPBFIKGMZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=CC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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